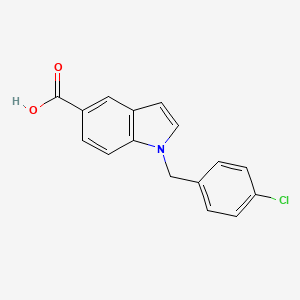
6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that contains a pyrimidine ring substituted with a morpholine group and a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industry.
Mecanismo De Acción
Target of Action
It is known that 2-morphilino-substituted pyrimidine derivatives have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with pi3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .
Mode of Action
It is known that thiazole derivatives, which this compound contains, have diverse biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
It is known that thiazole derivatives can affect a wide range of biological processes .
Result of Action
It is known that thiazole derivatives have diverse biological activities, suggesting that this compound could potentially have a wide range of effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide typically involves the reaction of a pyrimidine derivative with a thiazole derivative under specific conditions. One common method involves the use of morpholine as a nucleophile to introduce the morpholino group into the pyrimidine ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine or thiazole derivatives .
Aplicaciones Científicas De Investigación
6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications, including:
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide include:
- 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
- Benzothiazole derivatives
- Indole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the morpholino, thiazole, and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and biological research .
Propiedades
IUPAC Name |
6-morpholin-4-yl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c18-11(16-12-13-1-6-20-12)9-7-10(15-8-14-9)17-2-4-19-5-3-17/h1,6-8H,2-5H2,(H,13,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLQQMFUEPDIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2860745.png)



![1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B2860753.png)






![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2860761.png)

![9-Azabicyclo[3.3.2]decane;hydrochloride](/img/structure/B2860766.png)
